molecular formula C15H12O7 B1681242 Taxifolin CAS No. 480-18-2

Taxifolin

Cat. No. B1681242
CAS RN: 480-18-2
M. Wt: 304.25 g/mol
InChI Key: CXQWRCVTCMQVQX-LSDHHAIUSA-N
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Description

Taxifolin, also known as dihydroquercetin, is a flavonoid compound that belongs to the subclass flavanonols in the flavonoids . It is extracted from plants such as Siberian larch and milk thistle . Taxifolin has excellent antioxidant, anti-inflammatory, anti-microbial, and other pharmacological activities .


Synthesis Analysis

Taxifolin and related compounds are biosynthesized via the phenylpropanoid pathway . They are commercially generated in semisynthetic forms . The 2’-hydroxyl chalcone derivatives were prepared by condensation of 2′-hydroxyhypnone derivatives and phenyl aldehyde derivatives under alkali .


Molecular Structure Analysis

Taxifolin has a 3′,4′-O-dihydroxyl group in the B-ring, and a 4-keto group in the C-ring . The O-dihydroxy structure in the B ring confers stability .


Chemical Reactions Analysis

Taxifolin exhibits pleiotropic effects including anti-oxidant and anti-glycation activities . It has been demonstrated to inhibit Aβ fibril formation in vitro . It also inhibits the upregulation of IL-1β, NF-κB and IκKB expression .


Physical And Chemical Properties Analysis

Taxifolin is a brown powder with a molar mass of 304.254 g·mol −1 . It has a melting point of 237 °C . The presence of 3′,4′-O-dihydroxyl group in the B-ring, and 4-keto group in the C-ring of Taxifolin is liable for extreme radical scavenging mediated antioxidant activity .

Scientific Research Applications

Taxifolin in Dermatology and Skin Care

Taxifolin, a flavonoid with strong antioxidant activity, has been studied for its effects on adult human skin. It is found to improve skin viscoelasticity and reduce hyperpigmentation, erythema, and elevated pH levels. In cosmetics, it can be used in creams to enhance skin function and combat signs of aging .

Taxifolin in Oncology

Research indicates that taxifolin exhibits potent anti-cancer activity. It has been evaluated in various in vitro and in vivo models, showing promise in managing cancerous tumors. Its pharmacological activities make it a candidate for further exploration in cancer treatment .

Taxifolin in Cardiology

Taxifolin has cardiovascular activity, which suggests its potential in treating heart-related conditions. Its properties may help manage cardiovascular diseases, although more research is needed to fully understand its therapeutic capabilities in this field .

Taxifolin in Microbiology

The anti-microbial properties of taxifolin make it an effective agent against microbial infections. Its application in this area could lead to the development of new treatments for bacterial and viral infections .

Taxifolin in Hepatology

Taxifolin has demonstrated hepatoprotective activity, suggesting its use in treating liver disorders. It could be beneficial in managing conditions like liver inflammation and oxidative stress .

Taxifolin in Pulmonology

With its pulmonary activity, taxifolin may be useful in treating various lung diseases. Its pharmacological profile indicates potential benefits for respiratory health, which warrants further investigation .

Taxifolin in Neurology

The compound’s effects on the nervous system have been noted, indicating possible applications in neurodegenerative diseases. Taxifolin’s antioxidant and anti-inflammatory properties could play a role in the treatment of conditions like Alzheimer’s and Parkinson’s disease .

Taxifolin in Immunology

Taxifolin’s influence on the immune system has been recognized, with implications for its use in boosting immune response and managing autoimmune diseases. Its therapeutic potentials in this area are an exciting avenue for future research .

Safety And Hazards

Taxifolin is considered to be safe, but it can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Taxifolin has shown potential as a therapeutic drug for Alzheimer’s disease and metabolic diseases with a high risk for dementia . It has also shown promise for the treatment of diseases across human systems . Future research directions include exploring the therapeutic potentials of taxifolin for use in novel therapeutic strategies for CAA, AD, and metabolic diseases with an increased risk for dementia .

properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQWRCVTCMQVQX-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022450, DTXSID301017215
Record name (+)-Taxifolin
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Record name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taxifolin

CAS RN

480-18-2, 24198-97-8
Record name Taxifolin
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Record name rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one
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Record name Taxifolin
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Record name Taxifolin, (+/-)-
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Record name Taxifolin
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Record name (+)-Taxifolin
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Record name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
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Record name (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone
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Record name TAXIFOLIN
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Record name TAXIFOLIN, (±)-
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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